molecular formula C30H22O2 B1615666 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- CAS No. 20583-04-4

2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-

Cat. No.: B1615666
CAS No.: 20583-04-4
M. Wt: 414.5 g/mol
InChI Key: WXTPRAZNOXQAFY-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-: is an organic compound known for its unique structure and reactivity It is a derivative of hexadiyne, featuring two hydroxyl groups and four phenyl groups attached to the terminal carbons

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Propargyl Alcohol Route: One common method involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Alkyne Coupling: Another method involves the coupling of terminal alkynes using palladium or nickel catalysts. This method is advantageous for its high yield and selectivity.

Industrial Production Methods: Industrial production of 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- often involves large-scale alkyne coupling reactions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Diketones.

    Reduction: Saturated diols.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in photochemical reactions. Upon irradiation with light, it can undergo [2+2] photodimerization, forming cyclobutane derivatives. The stereospecificity of these reactions is influenced by temperature and the nature of the chromophore .

Comparison with Similar Compounds

    2,4-Hexadiyne-1,6-diol: A simpler derivative without the phenyl groups.

    1,4-Diphenyl-1,3-butadiyne: Another compound with a similar alkyne structure but different substitution pattern.

Uniqueness: 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- is unique due to its combination of hydroxyl and phenyl groups, which confer distinct reactivity and photochemical properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPRAZNOXQAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174596
Record name 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-04-4
Record name 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20583-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020583044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,6,6-TETRAPHENYL-HEXA-2,4-DIYNE-1,6-DIOL
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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